molecular formula C12H14N2O B13615090 3-Amino-2-(quinolin-4-yl)propan-1-ol

3-Amino-2-(quinolin-4-yl)propan-1-ol

Cat. No.: B13615090
M. Wt: 202.25 g/mol
InChI Key: YCQVOICQCPGFFZ-UHFFFAOYSA-N
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Description

3-Amino-2-(quinolin-4-yl)propan-1-ol is an organic compound that features a quinoline ring attached to a propanol chain with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(quinolin-4-yl)propan-1-ol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the nucleophilic substitution reaction where a quinoline derivative reacts with an amino alcohol under controlled conditions. For example, the reaction of 4-chloroquinoline with 3-amino-1-propanol in the presence of a base can yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(quinolin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Quinolin-4-ylpropan-1-one.

    Reduction: Reduced quinoline derivatives.

    Substitution: N-substituted quinoline derivatives.

Scientific Research Applications

3-Amino-2-(quinolin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-(quinolin-4-yl)propan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit the growth of bacteria by interfering with their DNA synthesis or protein function. The quinoline ring structure allows it to intercalate into DNA, disrupting replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-(quinolin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-amino-2-quinolin-4-ylpropan-1-ol

InChI

InChI=1S/C12H14N2O/c13-7-9(8-15)10-5-6-14-12-4-2-1-3-11(10)12/h1-6,9,15H,7-8,13H2

InChI Key

YCQVOICQCPGFFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(CN)CO

Origin of Product

United States

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